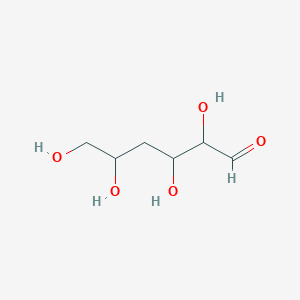

2,3,5,6-Tetrahydroxyhexanal

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Deoxy-D-glucose (4-DDG) is a synthetic analog of glucose, where the hydroxyl group at the fourth carbon is replaced by a hydrogen atom. This structural modification imparts unique properties to 4-DDG, making it a valuable compound in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Deoxy-D-glucose can be synthesized through several methods, including the reduction of 4-deoxy-D-galactose or the enzymatic conversion of glucose. The reaction conditions typically involve the use of reducing agents such as sodium borohydride or catalytic hydrogenation under specific temperature and pressure conditions.

Industrial Production Methods: On an industrial scale, 4-DDG is produced through optimized chemical synthesis processes that ensure high yield and purity. These methods often involve large-scale reactors and advanced purification techniques to obtain the desired compound in bulk quantities.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Deoxy-D-glucose undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and hydrogen gas are frequently used for reduction reactions.

Substitution: Halogenation reactions can be performed using halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and halogenated analogs of 4-DDG.

Applications De Recherche Scientifique

(2R,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanal is a stereoisomer of a hexose sugar derivative, characterized by a six-carbon backbone and four hydroxyl groups, with an aldehyde functional group at one end. Its unique stereochemistry gives it distinct chemical and biological properties, making it valuable in research and industrial applications. Research into the interactions of (2R,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanal with biological macromolecules can provide insights into its functional roles, and studies may focus on developing therapeutic agents targeting carbohydrate-processing enzymes.

Biological Activities

(2R,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanal exhibits various biological activities due to its structure, potentially playing a role in metabolic pathways involving carbohydrates and enzyme mechanisms that process sugars. Its unique configuration allows it to interact with specific enzymes and receptors within biological systems, and further research may reveal potential therapeutic applications or insights into carbohydrate metabolism.

Chemical Properties and Reactivity

The presence of multiple hydroxyl groups makes (2R,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanal a polyol, a type of sugar alcohol. Understanding its chemical properties and reactivity can contribute to carbohydrate chemistry, valuable for research on carbohydrate metabolism, synthesis of novel carbohydrate-based materials, and development of new drugs targeting carbohydrate processing enzymes. The chemical reactivity of (2R,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanal is influenced by its multiple hydroxyl groups and the aldehyde functional group, with key reactions crucial for understanding its role in carbohydrate metabolism and its potential for synthesizing more complex molecules.

As a substrate in biochemical enzyme assays

3-[3,5-Dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,4,5,6-tetrahydroxyhexanal is used as a substrate in biochemical enzyme assays to study the activity of glycoside hydrolases.

Investigating metabolic pathways

In biological research, laminaritriose is used to investigate the metabolic pathways of marine bacteria that degrade laminarin.

Medicine

It can stimulate the immune system and has been studied for its potential to enhance the efficacy of vaccines.

Food industry

Mécanisme D'action

The mechanism by which 4-Deoxy-D-glucose exerts its effects involves its competitive inhibition of glucose transporters and glycolytic enzymes. By mimicking glucose, 4-DDG interferes with cellular glucose metabolism, leading to the inhibition of energy production in cancer cells and other glucose-dependent processes.

Molecular Targets and Pathways:

Glucose Transporters: 4-DDG competes with glucose for uptake into cells.

Glycolytic Enzymes: Inhibits key enzymes in the glycolytic pathway, such as hexokinase and phosphoglucose isomerase.

Comparaison Avec Des Composés Similaires

2-Deoxy-D-glucose (2-DG): Another glucose analog used in metabolic studies and cancer research.

3-O-methyl-D-glucose (3-OMG): A methylated form of glucose used in glucose uptake assays.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Activité Biologique

Chemical Structure and Properties

2,3,5,6-Tetrahydroxyhexanal, also known as (2R,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanal, is a polyol characterized by four hydroxyl groups and an aldehyde functional group on a six-carbon backbone. This unique structure contributes to its diverse biological activities and potential applications in biochemical research and synthetic organic chemistry.

Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors involved in carbohydrate metabolism. The presence of multiple hydroxyl groups allows for hydrogen bonding and molecular interactions that can influence metabolic pathways.

Key Biological Activities

- Enzyme Interaction : The compound may play a role in the mechanisms of carbohydrate-processing enzymes. Its structure allows it to act as a substrate or inhibitor in enzymatic reactions related to sugar metabolism.

- Metabolic Pathways : It is involved in several metabolic pathways that utilize carbohydrates, indicating potential therapeutic applications in metabolic disorders.

- Antioxidant Properties : Preliminary studies suggest that polyols like this compound may exhibit antioxidant activities, which could be beneficial in reducing oxidative stress in biological systems.

Case Studies

- Metabolic Studies : Research focusing on the metabolic pathways involving this compound has shown its potential role in modulating enzyme activity related to glucose metabolism. For instance, studies indicate that compounds with similar structures can influence insulin sensitivity and glucose uptake in cells .

- Antimicrobial Activity : Investigations into the antimicrobial properties of sugar alcohols have highlighted that derivatives of this compound may exhibit activity against certain bacterial strains. Comparative studies with other polyols have shown varying degrees of effectiveness against gram-positive and gram-negative bacteria .

Data Table

| Biological Activity | Description |

|---|---|

| Enzyme Interaction | Potential substrate/inhibitor for carbohydrate-processing enzymes |

| Metabolic Pathways | Involved in glucose metabolism and insulin sensitivity modulation |

| Antioxidant Properties | May reduce oxidative stress; further studies needed |

| Antimicrobial Activity | Preliminary evidence suggests activity against specific bacterial strains |

Synthesis and Applications

The synthesis of this compound can be achieved through various organic synthesis methods. Understanding these synthetic routes is crucial for developing new compounds with enhanced biological activities.

Synthetic Routes

- Chemical Synthesis : Several methods have been developed to synthesize this compound efficiently. These include stereoselective synthesis techniques that focus on the specific arrangement of hydroxyl groups on the hexose backbone .

- Natural Sources : Ongoing research aims to identify natural sources of this compound. Its presence in certain organisms could lead to the discovery of novel natural products with significant biological activities.

Propriétés

IUPAC Name |

2,3,5,6-tetrahydroxyhexanal |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c7-2-4(9)1-5(10)6(11)3-8/h3-7,9-11H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRJOXJBNQDZEBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)O)C(C(C=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.